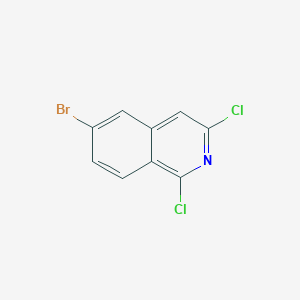

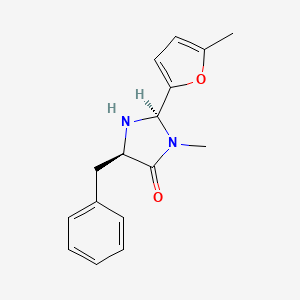

3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride, also known as AMICA, is a synthetic compound that has been developed for a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. AMICA is a derivative of the naturally occurring indole alkaloid, tryptamine, and is often used as a tool to study the effects of indole derivatives on various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride is involved in various synthetic processes, including the preparation and hydrolysis of benzodiazepine and pyrazole derivatives. These processes explore the transformation of aminoaniline into different derivatives, demonstrating the compound's versatility in chemical synthesis (Okamoto & Ueda, 1975).

Application in Catalysis and Green Chemistry

- The compound plays a role in catalyst-free reactions, particularly in water, highlighting its potential in environmentally-friendly chemical processes. This application is evident in the synthesis of novel chromene derivatives, showcasing the compound's utility in green chemistry (Kumaravel & Vasuki, 2009).

Crystal and Molecular Structure Analysis

- Investigations into the crystal and molecular structure of related carbonitrile compounds provide insights into their stabilization mechanisms. This research is crucial for understanding the compound's behavior in various environments and its potential applications in material science (Fathima et al., 2014).

Role in Photovoltaic and Electronic Applications

- Derivatives of this compound show promise in the development of organic-inorganic photodiodes. Their photovoltaic properties are being explored for potential applications in electronic devices, which can lead to advancements in renewable energy technologies (Zeyada et al., 2016).

Antimicrobial and Anti-inflammatory Activities

- Studies have been conducted on the antimicrobial and anti-inflammatory activities of compounds derived from this compound. These findings are significant for pharmaceutical research and could lead to the development of new therapeutic agents (Gadegoni & Manda, 2013).

Mecanismo De Acción

Target of Action

The primary target of 3-(2-Amino-ethyl)-2-methyl-1H-indole-5-carbonitrile hydrochloride is related to the serotonergic system . This compound is structurally similar to tryptamine, a neurotransmitter that is chemically similar to serotonin . Therefore, it may interact with serotonin receptors in the brain, which play a crucial role in mood regulation, sleep, and other cognitive functions .

Mode of Action

Given its structural similarity to tryptamine, it may act as anagonist at serotonin receptors . This means it could bind to these receptors and activate them, mimicking the effects of serotonin. This could result in changes in neuronal signaling and ultimately influence various physiological processes .

Biochemical Pathways

The compound may affect the serotonergic pathways in the brain . Serotonin is a key neurotransmitter that regulates mood, appetite, sleep, and other functions. By acting on serotonin receptors, the compound could potentially influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action would likely depend on its specific interactions with serotonin receptors and the subsequent changes in neuronal signaling. This could potentially lead to alterations in mood, sleep patterns, and other cognitive functions .

Propiedades

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3.ClH/c1-8-10(4-5-13)11-6-9(7-14)2-3-12(11)15-8;/h2-3,6,15H,4-5,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDMLGMGLNSZMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C#N)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586207 |

Source

|

| Record name | 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049737-40-7 |

Source

|

| Record name | 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1284301.png)

![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)